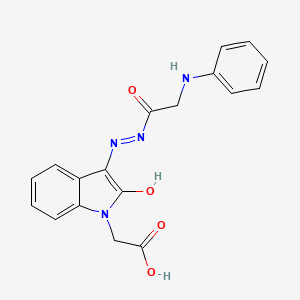![molecular formula C17H23NO2 B11522128 4'-t-Butylspiro[1,3-benzoxazine-2,1'-cyclohexan]4(3h)-one](/img/structure/B11522128.png)
4'-t-Butylspiro[1,3-benzoxazine-2,1'-cyclohexan]4(3h)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4’-TERT-BUTYL-3,4-DIHYDROSPIRO[1,3-BENZOXAZINE-2,1’-CYCLOHEXAN]-4-ONE is a complex organic compound characterized by its unique spiro structure
Preparation Methods
The synthesis of 4’-TERT-BUTYL-3,4-DIHYDROSPIRO[1,3-BENZOXAZINE-2,1’-CYCLOHEXAN]-4-ONE typically involves multi-step organic reactions. One common synthetic route includes the reaction of tert-butylamine with a suitable benzoxazine precursor under controlled conditions. The reaction conditions often involve specific temperatures, solvents, and catalysts to ensure the desired product is obtained with high purity .
Chemical Reactions Analysis
4’-TERT-BUTYL-3,4-DIHYDROSPIRO[1,3-BENZOXAZINE-2,1’-CYCLOHEXAN]-4-ONE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where nucleophiles replace specific functional groups in the compound.
Hydrolysis: The compound can undergo hydrolysis in the presence of acids or bases, leading to the formation of different products
Scientific Research Applications
4’-TERT-BUTYL-3,4-DIHYDROSPIRO[1,3-BENZOXAZINE-2,1’-CYCLOHEXAN]-4-ONE has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 4’-TERT-BUTYL-3,4-DIHYDROSPIRO[1,3-BENZOXAZINE-2,1’-CYCLOHEXAN]-4-ONE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and molecular targets are still under investigation, but preliminary studies suggest its involvement in inhibiting certain enzymatic activities .
Comparison with Similar Compounds
4’-TERT-BUTYL-3,4-DIHYDROSPIRO[1,3-BENZOXAZINE-2,1’-CYCLOHEXAN]-4-ONE can be compared with similar compounds such as:
tert-butyl 4-oxo-3,4-dihydrospiro[1-benzopyran-2,4’-piperidine]-1’-carboxylate: This compound shares a similar spiro structure but differs in its functional groups and applications.
4-tert-butyl-3,4-dihydrospiro[1,4-benzoxazine-2,1’-cyclobutane]: Another related compound with a different ring structure and chemical properties
Properties
Molecular Formula |
C17H23NO2 |
|---|---|
Molecular Weight |
273.37 g/mol |
IUPAC Name |
4'-tert-butylspiro[3H-1,3-benzoxazine-2,1'-cyclohexane]-4-one |
InChI |
InChI=1S/C17H23NO2/c1-16(2,3)12-8-10-17(11-9-12)18-15(19)13-6-4-5-7-14(13)20-17/h4-7,12H,8-11H2,1-3H3,(H,18,19) |
InChI Key |
STJVENDQRFTLCO-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1CCC2(CC1)NC(=O)C3=CC=CC=C3O2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-[2-(1,3-Benzothiazol-2-ylsulfanyl)acetyl]-6-(4-methoxyphenyl)-9,9-dimethyl-6,8,10,11-tetrahydrobenzo[b][1,4]benzodiazepin-7-one](/img/structure/B11522048.png)
![2-[(6-{[(E)-(5-bromo-2-hydroxyphenyl)methylidene]amino}-1,3-benzothiazol-2-yl)sulfanyl]-N-[2-(methylsulfanyl)-1,3-benzothiazol-6-yl]acetamide](/img/structure/B11522052.png)

![4-Chloro-N'-[(Z)-(4-fluorophenyl)[4-(piperidin-1-YL)phenyl]methylidene]benzohydrazide](/img/structure/B11522063.png)
![(4E)-5-(4-fluorophenyl)-1-(2-hydroxyethyl)-4-[(2E)-1-hydroxy-3-phenylprop-2-en-1-ylidene]pyrrolidine-2,3-dione](/img/structure/B11522068.png)

![N-{2,2,2-trichloro-1-[6-(morpholin-4-yl)-9H-purin-9-yl]ethyl}furan-2-carboxamide](/img/structure/B11522086.png)
![N-benzyl-2-{(2Z)-2-[(4-fluorophenyl)imino]-3-methyl-4-oxo-1,3-thiazolidin-5-yl}acetamide](/img/structure/B11522087.png)



![6-[(2Z)-4-(4-ethylphenyl)-2-{[3-(trifluoromethyl)phenyl]imino}-1,3-thiazol-3(2H)-yl]hexan-1-ol](/img/structure/B11522092.png)

![N-(16,18-dioxo-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaen-17-yl)-2-fluorobenzamide (non-preferred name)](/img/structure/B11522119.png)
